2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of thiophene-2-carbaldehyde with barbituric acid and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid Derivatives: These compounds share the pyrimidine core and have similar chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar reactivity.
Uniqueness
What sets 2,4-Dioxo-1-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is the combination of the thiophene and pyrimidine rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C10H7N3O2S |
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Molecular Weight |
233.25 g/mol |
IUPAC Name |
2,4-dioxo-1-(thiophen-2-ylmethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O2S/c11-4-7-5-13(10(15)12-9(7)14)6-8-2-1-3-16-8/h1-3,5H,6H2,(H,12,14,15) |
InChI Key |
BPGCFORZWNKXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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